molecular formula C12H12F2 B14306519 (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene CAS No. 112778-28-6

(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene

Cat. No.: B14306519
CAS No.: 112778-28-6
M. Wt: 194.22 g/mol
InChI Key: LLWMJAMQYVFUHY-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene is an organic compound featuring a benzene ring substituted with a cyclobutyl group that contains two fluorine atoms and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, such as Friedel–Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration yields nitro derivatives, while halogenation produces halogenated benzene derivatives .

Scientific Research Applications

(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene stands out due to its unique combination of substituents, which impart specific chemical properties and reactivity. The presence of both fluorine atoms and a methylidene group enhances its stability and potential for diverse applications in research and industry .

Properties

CAS No.

112778-28-6

Molecular Formula

C12H12F2

Molecular Weight

194.22 g/mol

IUPAC Name

(2,2-difluoro-1-methyl-3-methylidenecyclobutyl)benzene

InChI

InChI=1S/C12H12F2/c1-9-8-11(2,12(9,13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

LLWMJAMQYVFUHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C1(F)F)C2=CC=CC=C2

Origin of Product

United States

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